1-Methoxy-6-nitro-1H-benzo[d]imidazole 1-Methoxy-6-nitro-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17177361
InChI: InChI=1S/C8H7N3O3/c1-14-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3
SMILES:
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol

1-Methoxy-6-nitro-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC17177361

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-6-nitro-1H-benzo[d]imidazole -

Specification

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
IUPAC Name 1-methoxy-6-nitrobenzimidazole
Standard InChI InChI=1S/C8H7N3O3/c1-14-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3
Standard InChI Key UPNOVYCSQVXYTE-UHFFFAOYSA-N
Canonical SMILES CON1C=NC2=C1C=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

1-Methoxy-6-nitro-1H-benzo[d]imidazole (IUPAC name: 6-nitro-1-methoxy-1H-benzimidazole) belongs to the benzimidazole family, featuring a benzene ring fused to an imidazole moiety. The methoxy (-OCH₃) group occupies the 1-position (nitrogen atom of the imidazole ring), while the nitro (-NO₂) group is attached to the 6-position of the benzene ring. Its molecular formula is C₈H₇N₃O₃, with a molecular weight of 193.16 g/mol.

Structural Characterization

X-ray crystallography of analogous compounds, such as 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole , reveals nearly planar benzimidazole systems with interplanar angles between the benzene and imidazole rings ranging from 0.72° to 2.21°. The nitro group in such structures is typically twisted relative to the benzene plane (15°–18°) , a conformation likely shared by 1-Methoxy-6-nitro-1H-benzo[d]imidazole due to steric and electronic similarities.

Synthetic Methodologies

Catalytic Cyclocondensation

Benzimidazole derivatives are commonly synthesized via cyclocondensation of o-phenylenediamine with carbonyl compounds. For nitro-substituted variants, ZnO nanoparticles (NPs) have emerged as efficient catalysts, enabling high yields (85–92%) and short reaction times (20–40 minutes) . For example, ZnO-NPs facilitated the synthesis of 2-substituted benzimidazoles through reactions between o-phenylenediamine and aromatic aldehydes, followed by nitration .

Table 1: Comparative Synthesis Metrics for Benzimidazole Derivatives

CatalystYield (%)Time (min)Nitro Incorporation EfficiencyReference
ZnO-NPs9220High
Cu(II)/DMC88120Moderate
Traditional65180Low

Post-Functionalization Strategies

Physicochemical Properties

Thermal Stability and Solubility

While direct data for 1-Methoxy-6-nitro-1H-benzo[d]imidazole are unavailable, analogous compounds like 2-Methyl-5-nitro-1H-benzo[d]imidazole exhibit a boiling point of 446°C and density of 1.4 g/cm³ . The methoxy group likely enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-substituted nitrobenzimidazoles.

NMR Spectroscopy

  • ¹H NMR: Expected signals include:

    • A singlet at δ 3.8–4.0 ppm for the methoxy (-OCH₃) protons.

    • Aromatic protons in the δ 6.5–8.0 ppm range, with deshielding observed for the nitro-adjacent proton .

  • ¹³C NMR: Key signals include:

    • δ 55–60 ppm for the methoxy carbon.

    • δ 145–150 ppm for the C=N group of the imidazole ring .

Mass Spectrometry

The molecular ion peak ([M]⁺) is anticipated at m/z 193, with fragmentation patterns involving loss of NO₂ (46 amu) and OCH₃ (31 amu) .

Computational Insights

Density Functional Theory (DFT) Analysis

DFT calculations for analogous compounds reveal that nitro groups reduce the HOMO-LUMO gap, enhancing reactivity . For 1-Methoxy-6-nitro-1H-benzo[d]imidazole, simulated electrostatic potential maps predict nucleophilic attack susceptibility at the nitro-bearing carbon.

Future Directions

  • Synthetic Optimization: Exploring microwave-assisted synthesis to reduce reaction times .

  • Biological Screening: Evaluating anticancer and antifungal activity given structural parallels to active benzimidazoles .

  • Material Science Applications: Investigating optoelectronic properties for organic semiconductor development.

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